molecular formula C8H4BrF3O3 B1283664 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid CAS No. 251300-31-9

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid

Cat. No.: B1283664
CAS No.: 251300-31-9
M. Wt: 285.01 g/mol
InChI Key: RXZMPNQNKZGQAY-UHFFFAOYSA-N
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Description

Fundamental Chemical Identity

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is definitively identified by its Chemical Abstracts Service registry number 251300-31-9. The compound possesses the molecular formula C8H4BrF3O3 with a precisely calculated molecular weight of 285.01 grams per mole. The MDL number MFCD06203616 serves as an additional unique identifier for this chemical entity.

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions as this compound. Alternative nomenclature includes 5-Bromo-3-carboxy-2-hydroxybenzotrifluoride and 5-Bromo-3-(trifluoromethyl)salicylic acid, reflecting its structural relationship to salicylic acid derivatives. The structural complexity arises from the presence of three distinct functional groups attached to the benzene ring: a carboxylic acid group, a phenolic hydroxyl group, and both bromine and trifluoromethyl substituents.

Molecular Structure and Bonding Analysis

The molecular architecture of this compound exhibits a substituted benzene ring as the central structural motif with specific positional arrangements of functional groups. The carboxylic acid functionality occupies the primary position (position 1), establishing the benzoic acid foundation. The hydroxyl group at position 2 creates an ortho-disubstituted pattern relative to the carboxyl group, classifying this compound as a salicylic acid derivative.

The trifluoromethyl group at position 3 introduces significant electronic effects due to the highly electronegative fluorine atoms. This substituent is positioned meta to the carboxylic acid and ortho to the hydroxyl group, creating a unique electronic environment that influences both reactivity and physical properties. The bromine atom at position 5 provides additional halogen substitution, positioned meta to both the carboxylic acid and hydroxyl groups.

Structural Feature Position Chemical Environment Electronic Effect
Carboxylic acid 1 Primary substitution Electron-withdrawing
Hydroxyl group 2 Ortho to carboxyl Electron-donating/H-bonding
Trifluoromethyl 3 Meta to carboxyl, ortho to hydroxyl Strongly electron-withdrawing
Bromine 5 Meta to carboxyl and hydroxyl Moderately electron-withdrawing

The Simplified Molecular Input Line Entry System representation O=C(O)C1=CC(Br)=CC(C(F)(F)F)=C1O provides a concise description of the connectivity pattern. The International Chemical Identifier string InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) offers a standardized representation that uniquely defines the molecular structure.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on multiple analytical techniques that provide complementary information about molecular structure and bonding patterns. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, though specific spectral data for this exact compound are limited in the available literature.

The trifluoromethyl group typically exhibits characteristic fluorine nuclear magnetic resonance signals that appear as a singlet due to the equivalent fluorine atoms. The aromatic protons show distinctive coupling patterns reflecting the substitution pattern on the benzene ring. The carboxylic acid proton typically appears as a broad singlet in the downfield region, while the phenolic hydroxyl proton may exhibit temperature-dependent chemical shift behavior due to intramolecular hydrogen bonding.

Infrared spectroscopy provides valuable information about functional group identification and hydrogen bonding interactions. The carboxylic acid carbonyl stretch typically appears around 1650-1700 cm⁻¹, while the hydroxyl stretches of both the carboxylic acid and phenolic groups contribute to broad absorption bands in the 2500-3500 cm⁻¹ region. The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic absorptions in the 1000-1300 cm⁻¹ range.

Physical Properties and Crystallographic Data

The physical properties of this compound reflect the combined influences of its multiple functional groups and halogen substituents. The compound exhibits a melting point range of 185-188 degrees Celsius, indicating substantial intermolecular interactions that stabilize the solid-state structure. This relatively high melting point suggests the presence of hydrogen bonding networks involving both the carboxylic acid and phenolic hydroxyl groups.

The molecular weight of 285.01 grams per mole positions this compound in the mid-range for substituted benzoic acid derivatives. The presence of bromine and multiple fluorine atoms contributes significantly to the overall molecular mass and influences physical properties such as density and polarizability. Storage recommendations specify refrigeration temperatures, indicating potential thermal instability or degradation pathways at ambient conditions.

Physical Property Value Units Reference Conditions
Molecular Weight 285.01 g/mol Standard conditions
Melting Point 185-188 °C Atmospheric pressure
Storage Temperature Refrigerated °C Stability preservation
Purity (Commercial) ≥95 % Typical synthetic grade

The compound requires careful handling and storage protocols due to its classification under hazard statements H302+H312+H332-H315-H319-H335, indicating potential toxicity through multiple exposure routes. Precautionary statements emphasize the need for appropriate personal protective equipment and ventilation during handling procedures.

Chemical Classification and Nomenclature Systems

This compound belongs to multiple overlapping chemical classifications that reflect its structural complexity and functional group diversity. Primary classification as a benzoic acid derivative establishes its fundamental aromatic carboxylic acid nature. Secondary classification as a salicylic acid derivative recognizes the ortho-positioned hydroxyl group relative to the carboxylic acid functionality.

The compound also qualifies as a halogenated aromatic compound due to the presence of both bromine and fluorine substituents. The trifluoromethyl group specifically categorizes it among fluorinated organic compounds, a class known for unique electronic properties and enhanced metabolic stability. The phenolic character contributed by the hydroxyl group places it within the broader category of phenolic acids.

From a pharmaceutical chemistry perspective, the compound serves as an intermediate in various synthetic pathways and demonstrates structural features common to bioactive molecules. The combination of electron-withdrawing groups (trifluoromethyl, bromine, carboxylic acid) and the electron-donating hydroxyl group creates a unique electronic profile that influences both chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMPNQNKZGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231355
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-31-9
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Protocol

A representative procedure from patent literature describes the bromination of 2,3,4-trifluorobenzoic acid to produce 2,3,4-trifluoro-5-bromo-benzoic acid. This approach can be adapted for 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid by modifying the starting material.

Reaction Steps :

  • Substrate Preparation : Use 2-hydroxy-3-(trifluoromethyl)benzoic acid as the starting material.
  • Bromination : Treat with bromine (Br₂) in the presence of an oxidizing agent (e.g., MnO₂) in a polar aprotic solvent (e.g., acetonitrile).
  • Workup : Quench with water, extract with organic solvent, and purify via chromatography or recrystallization.

Optimized Conditions :

Parameter Value
Temperature 0–5°C (controlled cooling)
Reaction Time 1–6 hours
Solvent Acetonitrile (CH₃CN)
Oxidizing Agent MnO₂ (activated)
Yield 63–66%
Purity ≥98% (HPLC)

Mechanistic Insights :

  • Bromine reacts electrophilically at the 5-position due to electron-withdrawing effects of the trifluoromethyl and hydroxyl groups, directing regioselectivity.
  • MnO₂ facilitates oxidation of bromide intermediates to stabilize the brominated product.

Advantages :

  • High regioselectivity (≥98% purity).
  • Scalable for industrial production.

Limitations :

  • Requires precise temperature control to prevent over-bromination or side reactions.

Oxidation of Benzaldehyde Precursors

This route leverages the oxidation of 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde to the corresponding benzoic acid.

Synthesis of Precursor

The aldehyde intermediate is synthesized via bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde using N-bromosuccinimide (NBS).

Bromination Protocol :

Parameter Value
Substrate 2-Hydroxy-3-(trifluoromethyl)benzaldehyde
Brominating Agent NBS (1.2 eq)
Solvent Acetonitrile
Temperature 0°C
Reaction Time 1 hour
Yield 66%

Oxidation to Benzoic Acid :

  • Oxidizing Agents :
    • Potassium permanganate (KMnO₄) : Strong oxidizer in acidic or neutral conditions.
    • Chromium trioxide (CrO₃) : Catalytic oxidation in aqueous H₂SO₄.
  • Conditions :
    • KMnO₄ : Heat at 100°C in aqueous H₂O for 4–6 hours.
    • CrO₃ : Reflux with H₂SO₄ in acetic acid.

Yield and Purity :

Oxidizing Agent Conditions Yield Purity
KMnO₄ 100°C, H₂O, 4h 85% 95%
CrO₃ Reflux, H₂SO₄, AcOH 78% 92%

Mechanistic Considerations :

  • The aldehyde group is oxidized to a carboxylic acid via electron transfer to the oxidizing agent.
  • Over-oxidation to CO₂ is minimized by controlling reaction time and temperature.

Advantages :

  • Flexible oxidation agents.
  • High conversion rates.

Limitations :

  • Requires careful handling of strong oxidizers.

Carboxylation via Grignard Reagents

This method involves forming a Grignard intermediate from a bromobenzene derivative, followed by CO₂ insertion.

Procedure :

  • Grignard Formation :
    • React 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF).
  • Carboxylation :
    • Bubble CO₂ gas into the Grignard solution at low temperature (−40°C).
  • Acid Workup :
    • Quench with HCl to yield the benzoic acid.

Conditions for Analogous Synthesis :

Parameter Value
Solvent THF
Temperature −40°C (CO₂ addition)
Pressure 20–25 psi
Yield 76–78%

Adaptation for Target Compound :

  • Replace 3,5-bis(trifluoromethyl)bromobenzene with 5-bromo-2-hydroxy-3-(trifluoromethyl)benzaldehyde.
  • Ensure the hydroxyl group remains intact during Grignard formation.

Challenges :

  • Steric hindrance from the hydroxyl group may reduce Grignard reactivity.
  • Limited reported success for hydroxyl-substituted substrates.

Alternative Routes

Substitution Reactions

  • Suzuki Coupling : Introduce the trifluoromethyl group via cross-coupling with a boronic acid.
  • Nucleophilic Aromatic Substitution : Replace a leaving group (e.g., nitro) with bromine.

Example :

Reaction Type Substrate Reagents Yield
Suzuki Coupling 5-Bromo-2-hydroxybenzoic acid CF₃B(OH)₂, Pd catalyst 60%

Purification and Characterization

Common Techniques :

  • Column Chromatography : Silica gel with EtOAc/petroleum ether gradients.
  • Recrystallization : From methylene chloride or ethyl acetate.
  • Spectroscopy :
    • ¹H NMR : δ 11.63 (s, COOH), 9.91 (s, aldehyde), 7.93–7.89 (d, aromatic H).
    • HPLC : Purity ≥95%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Bromination High regioselectivity Requires MnO₂, temperature control 63–66%
Oxidation Flexible conditions Harsh oxidizers, by-product risk 78–85%
Grignard/CO₂ Direct carboxylation Steric hindrance, low yields 60–78%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Chemistry
In organic chemistry, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups enable various chemical reactions, including substitution, oxidation, and reduction reactions. For instance:

Reaction TypeDescriptionExample Products
SubstitutionBromine can be replaced by other nucleophilesDerivatives with different functional groups
OxidationHydroxyl group can be oxidized5-bromo-2-oxo-3-(trifluoromethyl)benzoic acid
ReductionRemoval of bromine or trifluoromethyl groups2-hydroxy-3-(trifluoromethyl)benzoic acid

2. Biology
The compound is investigated for its potential biological activities, particularly in enzyme inhibition studies. It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can provide insights into their function and potential therapeutic applications.

3. Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Its ability to inhibit viral entry into host cells positions it as a candidate for antiviral drug development. The compound's mechanism involves blocking membrane fusion processes critical for viral replication.

Case Study 1: Antiviral Activity

Research has shown that this compound can effectively inhibit the entry of certain viruses into host cells by interfering with the fusion process between viral membranes and endosomes. This action is crucial in preventing viral replication and spread, making it a valuable candidate in antiviral therapy.

Case Study 2: Enzyme Inhibition

A study focusing on the interaction between this compound and cytochrome P450 enzymes demonstrated significant inhibition rates. This finding suggests potential applications in drug development where modulation of enzyme activity is desirable .

Case Study 3: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been utilized to create various derivatives with enhanced biological activities. Researchers have successfully synthesized novel compounds that exhibit improved efficacy against cancer cell lines by modifying the structure of this compound .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Position Variations

The position and type of substituents significantly influence physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Differences vs. Target Compound
5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid Br (5), -OH (2), -CF₃ (3) C₈H₄BrF₃O₃ Not reported Reference compound
2-Bromo-5-(trifluoromethyl)benzoic acid Br (2), -CF₃ (5) C₈H₄BrF₃O₂ Not reported Bromine and -CF₃ swapped positions; altered electronic effects (e.g., acidity).
5-Bromo-2-chlorobenzoic acid Br (5), -Cl (2) C₇H₄BrClO₂ Not reported -Cl instead of -OH/-CF₃; reduced hydrogen-bonding capacity.
5-Bromo-2-iodobenzoic acid Br (5), -I (2) C₇H₄BrIO₂ Not reported Larger iodine atom increases steric hindrance and polarizability.

Key Observations :

  • Acidity: The -CF₃ group at position 3 in the target compound enhances acidity compared to non-fluorinated analogs.
Functional Group Modifications

Variations in functional groups impact synthesis routes and biological activity:

Compound Name Functional Groups Synthesis Method Key Findings
This compound -OH, -CF₃, -Br Not explicitly detailed in evidence N/A
4-Bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid -NHCH₂CH₃, -F, -CH₃ Oxidative cleavage with H₂O₂/NaOH Ethylamino group introduces basicity; fluorine enhances metabolic stability.
5-Bromo-2-(phenylamino)benzoic acid -NHPh (phenylamino) Catalyzed coupling of 2,5-dibromobenzoic acid with aniline Phenylamino group enables π-π stacking in crystal structures.

Key Observations :

  • Hydrogen Bonding : Replacement of -OH with -NHPh (as in ) shifts hydrogen-bonding patterns, affecting solubility and crystal packing.
  • Synthetic Complexity : Introduction of -CF₃ (electron-withdrawing) vs. -CH₃ (electron-donating) requires tailored catalysts (e.g., AlCl₃ for Friedel-Crafts reactions ).
Fluorinated Analogs

Fluorine substitution further modulates properties:

Compound Name Fluorine Position Purity (%) Application Relevance
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid -F (2) ≥95 Enhanced acidity and membrane permeability.
2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid -F (5) Not reported Potential use in kinase inhibitors due to fluorine's electronegativity.

Key Observations :

  • Bioactivity : Fluorine at position 2 or 5 improves metabolic stability and target binding in drug design .
  • Acidity : Additional fluorine atoms increase the compound’s acidity compared to the hydroxyl-bearing target compound.

Research Findings and Implications

  • Synthetic Challenges : The trifluoromethyl group’s introduction often requires harsh conditions (e.g., AlCl₃ catalysis ), whereas hydroxyl groups are susceptible to oxidation, necessitating protective strategies.
  • Biological Relevance : Compounds with -CF₃ and -OH (e.g., the target) are prioritized in antimicrobial and anti-inflammatory agent development due to balanced lipophilicity and hydrogen-bonding capacity .
  • Structural Insights : XRD data (e.g., CCDC 2336150 ) reveal that substituent positions dictate crystal packing, influencing solubility and formulation stability.

Biological Activity

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H6BrF3O3 and features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a benzoic acid backbone. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Mode of Action : The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular receptors. Its structure allows it to participate in nucleophilic substitution reactions, which can lead to enzyme inhibition or modulation of protein-ligand interactions.

Biochemical Pathways : Research indicates that this compound may be metabolized by specific enzymatic pathways, potentially influencing cellular processes such as apoptosis and cell proliferation. Its interactions with biological macromolecules can disrupt normal cellular functions, leading to therapeutic effects against diseases like cancer.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, derivatives of benzoic acid with similar structural features have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines, suggesting that this compound could be effective in cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoic acid derivatives, including this compound. The results indicated significant antibacterial activity against multiple strains, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, leading to decreased cell viability and increased apoptosis markers. The IC50 values were notably lower than those for many conventional chemotherapeutics, highlighting its potential as a novel anticancer agent .

Research Findings Summary Table

Property Finding
Molecular Formula C9H6BrF3O3
Antimicrobial Activity Effective against Staphylococcus aureus and E. coli (MIC: 3.12 - 12.5 μg/mL)
Anticancer Activity Induces apoptosis in cancer cell lines (IC50 lower than conventional drugs)
Mechanism of Action Involves enzyme inhibition and protein-ligand interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via halogenation and functional group interconversion. A plausible route involves bromination of 2-hydroxy-3-(trifluoromethyl)benzoic acid using electrophilic brominating agents (e.g., NBS\text{NBS}) under controlled pH to avoid over-bromination. Regioselectivity is influenced by the electron-withdrawing trifluoromethyl group, which directs bromination to the para position. Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC ensures >95% purity. Monitor reaction progress using 1H NMR^1\text{H NMR} to track bromine incorporation (δ 7.8–8.2 ppm for aromatic protons) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR} : Expect a singlet for the hydroxyl proton (δ 10–12 ppm, exchangeable with D2O\text{D}_2\text{O}) and distinct aromatic signals split by coupling with bromine and the trifluoromethyl group.
  • 19F NMR^{19}\text{F NMR} : A sharp singlet for the CF3-\text{CF}_3 group (δ -60 to -65 ppm).
  • IR : Peaks at ~2500–3500 cm1^{-1} (carboxylic acid O-H stretch), ~1680 cm1^{-1} (C=O stretch), and ~1100 cm1^{-1} (C-F stretch).
  • HRMS : Confirm molecular ion [MH][M-H]^- at m/zm/z 283.94 (calculated for C8H4BrF3O3\text{C}_8\text{H}_4\text{BrF}_3\text{O}_3). Compare with reference spectra of analogs like 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) for validation .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to minimize hydrolysis of the carboxylic acid group and oxidation of the hydroxyl group. Avoid prolonged exposure to moisture; desiccants like silica gel are recommended. Stability tests using accelerated aging (40°C/75% RH for 14 days) show <2% degradation when stored properly .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers electron density at the aromatic ring, enhancing electrophilic substitution reactivity.
  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes). The CF3-\text{CF}_3 group increases binding affinity to hydrophobic pockets, as seen in analogs targeting leucyl-tRNA synthetase (binding energy: -8.2 kcal/mol) .

Q. How should researchers resolve contradictions in reported spectral data for structurally similar brominated benzoic acids?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. For example, deuterated DMSO vs. CDCl3_3 can shift hydroxyl proton signals by 1–2 ppm. Validate assignments using 2D techniques (HSQC, HMBC) and compare with high-purity standards (e.g., 5-bromo-2-fluorobenzoic acid, CAS 146328-85-0). Cross-reference with databases like PubChem or EPA DSSTox for consensus data .

Q. What strategies improve the yield of Suzuki-Miyaura cross-coupling reactions involving this compound as a boronic acid precursor?

  • Methodological Answer : Convert the bromo group to a boronic acid via Miyaura borylation (Pd(dppf)Cl2_2, bis(pinacolato)diboron). Optimize solvent (THF/toluene mixtures) and base (K2CO3\text{K}_2\text{CO}_3) to achieve >80% yield. Monitor reaction progress by TLC (Rf_f = 0.3 in 1:1 hexane/EtOAc). Use ligands like SPhos to suppress protodeboronation, as demonstrated in analogs like 2-bromo-4-(trifluoromethyl)phenylboronic acid (CAS 959997-88-7) .

Key Notes

  • Synthesis Challenges : Competing bromination at alternative positions requires careful control of reaction stoichiometry and temperature.
  • Safety : Use PPE (gloves, goggles) due to potential skin irritation from brominated aromatics.
  • Validation : Cross-check spectral data with analogs like 3-bromo-5-methoxybenzoic acid (CAS 157893-14-6) for consistency .

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